molecular formula C12H23NO6 B013974 N-5-Carboxypentyl-1-deoxynojirimycin CAS No. 79206-51-2

N-5-Carboxypentyl-1-deoxynojirimycin

Cat. No.: B013974
CAS No.: 79206-51-2
M. Wt: 277.31 g/mol
InChI Key: KTNVTDIFZTZBJY-RBLKWDMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-5-Carboxypentyl-1-deoxynojirimycin typically involves the modification of 1-deoxynojirimycinThis can be achieved through a series of chemical reactions, including protection and deprotection steps, as well as coupling reactions with carboxypentyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process likely involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-5-Carboxypentyl-1-deoxynojirimycin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated forms .

Mechanism of Action

N-5-Carboxypentyl-1-deoxynojirimycin exerts its effects by inhibiting α-glucosidase I and II. The compound binds to the active site of these enzymes, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition disrupts the processing of N-linked glycoproteins, affecting various cellular processes . The carboxypentyl group enhances the binding affinity of the compound to the enzyme, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-5-Carboxypentyl-1-deoxynojirimycin is unique due to its carboxypentyl group, which allows for stronger binding to glucosidase enzymes compared to 1-deoxynojirimycin. This enhanced binding affinity makes it a more effective ligand for enzyme purification and inhibition .

Properties

IUPAC Name

6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNVTDIFZTZBJY-RBLKWDMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCC(=O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000333
Record name 6-[3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79206-51-2
Record name (2R,3R,4R,5S)-3,4,5-Trihydroxy-2-(hydroxymethyl)-1-piperidinehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79206-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5'-Carboxypentyl)-1-deoxynojirimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079206512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-5-Carboxypentyl-1-deoxynojirimycin
Reactant of Route 2
Reactant of Route 2
N-5-Carboxypentyl-1-deoxynojirimycin
Reactant of Route 3
Reactant of Route 3
N-5-Carboxypentyl-1-deoxynojirimycin
Reactant of Route 4
Reactant of Route 4
N-5-Carboxypentyl-1-deoxynojirimycin
Reactant of Route 5
N-5-Carboxypentyl-1-deoxynojirimycin
Reactant of Route 6
N-5-Carboxypentyl-1-deoxynojirimycin
Customer
Q & A

Q1: How does N-5-Carboxypentyl-1-deoxynojirimycin interact with its target and what are the downstream effects?

A: this compound acts as an affinity ligand for α-glucosidase I, a key enzyme involved in glycoprotein processing. [, ] This interaction is crucial for the purification of α-glucosidase I. [, ] By binding to and inhibiting α-glucosidase I, this compound prevents the removal of glucose residues from N-linked glycans during glycoprotein synthesis. This disruption in glycan processing leads to the accumulation of glycoproteins with immature oligosaccharide structures. []

Q2: How does the structure of this compound relate to its activity against α-glucosidases?

A: this compound is an analog of castanospermine, a known inhibitor of α-glucosidases. [] While less potent against purified α-glucosidase I in vitro, this compound demonstrates enhanced cellular activity compared to castanospermine. [] This difference is attributed to its lipophilic side chain, which likely facilitates better membrane permeability and intracellular access to the target enzyme. [] The presence of the 3-OH and 6-OH groups in the deoxynojirimycin moiety is crucial for inhibitory activity, as these groups likely act as hydrogen bond donors during enzyme binding. []

Q3: What are the applications of this compound in scientific research?

A3: this compound serves as a powerful tool for studying:

  • α-glucosidase I purification: The compound's affinity for α-glucosidase I enables the efficient one-step purification of this enzyme from crude extracts using affinity chromatography. [, ]
  • Glycoprotein processing: By inhibiting α-glucosidase I, it allows researchers to investigate the role of N-linked glycosylation in protein folding, trafficking, and function. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.